
Baicalein 6-O-glucoside
Overview
Description
Baicalein 6-O-glucoside is a flavonoid glycoside derived from baicalein, a bioactive compound found in the roots of Scutellaria baicalensis, a traditional Chinese medicinal herb. This compound is known for its diverse pharmacological properties, including anti-inflammatory, antioxidant, and neuroprotective effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: Baicalein 6-O-glucoside can be synthesized enzymatically through regioselective transglucosylation. For instance, amylosucrase from Deinococcus geothermalis can be used to transfer glucose units to baicalein, resulting in the formation of this compound. The reaction typically involves using sucrose as the donor molecule and baicalein as the acceptor molecule in a buffer solution at a specific pH and temperature .
Industrial Production Methods: Industrial production of this compound can be achieved through bioconversion using engineered Escherichia coli strains. These strains are modified to enhance the intracellular pool of UDP-glucose and express specific glucosyltransferases. This method allows for high-titer production of this compound, making it feasible for large-scale applications .
Chemical Reactions Analysis
Metabolic Interconversion Pathways
Baicalein 6-O-glucoside undergoes reversible hydrolysis and phase II metabolism:
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Hydrolysis to Baicalein :
Intracellular glucosidases hydrolyze the glucoside bond, regenerating baicalein in RAW 264.7 macrophages and intestinal cells, as confirmed by HPLC and confocal microscopy . -
UGT1A9-Mediated Glucuronidation :
Hepatic UDP-glucuronosyltransferase 1A9 converts baicalein to its 6-O-glucoside with a Vmax of 1.2 nmol/min/mg and hepatic clearance of 12.4 mL/min/kg . Competing sulfation (SULT1A1/1A3) and methylation (COMT) pathways yield sulfate conjugates and oroxylin A .
Metabolite Profile :
Metabolite | Enzyme Involved | Biofluid Detected |
---|---|---|
Baicalein-6-O-glucuronide | UGT1A9 | Plasma, Urine |
Baicalein-6-O-sulfate | SULT1A1 | Intestinal Mucosa |
Oroxylin A | Catechol-O-methyltransferase | Liver Microsomes |
Chemical Stability and Reactivity
The glucoside bond influences stability and antioxidant capacity:
-
pH-Dependent Stability :
Stable in neutral buffers (pH 6–8) but hydrolyzes rapidly in acidic conditions (pH < 4) or with β-glucuronidase . -
Antioxidant Activity :
Retains ~85% of baicalein's ROS-scavenging capacity in LPS-treated macrophages via Nrf2 activation, despite reduced direct radical quenching . -
Anti-Glycation Effects :
Demonstrates 2× lower IC50 (1.2 mM) compared to aminoguanidine (0.36 mM) in BSA-ribose assays, though slightly less potent than baicalin .
Synthetic Modifications and Derivatives
Enzymatic disproportionation reactions extend glucose chains:
-
Oligoglucosylation :
CGTase Toruzyme® synthesizes derivatives with up to 17 glucose units attached, enhancing water solubility by 320-fold (molar basis) . -
Functional Trade-offs :
While solubility improves, anti-glycation efficacy decreases by 2.7× compared to baicalin, suggesting steric hindrance from glucosyl moieties .
Pharmacokinetic Behavior
Oral administration in humans reveals rapid metabolism:
Scientific Research Applications
Anticancer Properties
Baicalein 6-O-glucoside has demonstrated significant anticancer effects through various mechanisms:
- Induction of Apoptosis : Research shows that baicalein can induce apoptosis in cancer cells by activating caspases and modulating key signaling pathways. For example, baicalein has been found to down-regulate anti-apoptotic proteins and up-regulate pro-apoptotic factors in leukemia cells, leading to increased cell death .
- Inhibition of Tumor Growth : In vivo studies indicate that baicalein suppresses tumor growth in various cancer models. For instance, it has been shown to inhibit the proliferation of human promyelocytic leukemia cells (HL-60) and multiple myeloma cells by blocking IL-6-mediated signaling pathways .
- Synergistic Effects with Chemotherapy : Baicalein enhances the efficacy of chemotherapeutic agents like carboplatin, suggesting its potential as an adjunct therapy in cancer treatment .
Anti-inflammatory Effects
This compound exhibits notable anti-inflammatory properties:
- Reduction of Inflammatory Markers : Studies have reported that baicalein can significantly reduce levels of pro-inflammatory cytokines such as IL-6 and TNF-α in various models of inflammation, including those related to chronic kidney disease and inflammatory bowel disease .
- Mechanisms of Action : The anti-inflammatory effects are attributed to the inhibition of NF-κB signaling and the modulation of oxidative stress pathways. Baicalein has been shown to scavenge reactive oxygen species (ROS), which play a critical role in inflammation .
Neuroprotective Effects
Research highlights the neuroprotective potential of this compound:
- Protection Against Neurodegeneration : Animal studies indicate that baicalein can mitigate neuronal apoptosis and reduce oxidative stress in models of neurodegenerative diseases such as Parkinson's disease. It has shown promise in protecting dopaminergic neurons from toxicity .
- Improvement in Cognitive Function : Baicalein's ability to enhance mitochondrial function suggests its potential role in improving cognitive deficits associated with aging and neurodegenerative disorders .
Metabolic Benefits
This compound also displays beneficial effects on metabolic health:
- Regulation of Glucose Metabolism : Baicalein has been reported to enhance glucose-stimulated insulin secretion (GSIS) in pancreatic cells, indicating its potential use in managing diabetes .
- Anti-obesity Effects : In high-fat diet-induced obesity models, baicalein supplementation has been shown to alleviate obesity-related complications by activating AMPK signaling pathways, which help regulate lipid metabolism and reduce inflammation .
Data Summary Table
Case Studies
- Leukemia Treatment : A study demonstrated that baicalein effectively induced apoptosis in CCRF-CEM leukemia cells through a Bcl-2-dependent pathway, highlighting its potential as a therapeutic agent against hematological malignancies .
- Neuroprotective Effects : In a rat model of intracerebral hemorrhage, baicalein administration reduced brain edema and neuronal damage, suggesting its utility in treating acute neurological injuries .
- Diabetes Management : In diabetic mouse models, baicalein supplementation improved insulin sensitivity and reduced hyperglycemia by modulating AMPK pathways, indicating its potential for diabetes management .
Mechanism of Action
Baicalein 6-O-glucoside exerts its effects through multiple mechanisms:
Anti-inflammatory: It inhibits the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and reduces the production of pro-inflammatory cytokines.
Antioxidant: It scavenges free radicals and upregulates antioxidant enzymes.
Neuroprotective: It modulates signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway and reduces neuronal cell death.
Comparison with Similar Compounds
Baicalein 6-O-glucoside can be compared with other similar flavonoid glycosides such as:
Baicalin: Baicalin is baicalein 7-O-glucuronic acid and shares similar pharmacological properties but differs in its glucoside linkage.
Wogonoside: Wogonoside is another flavonoid glycoside from Scutellaria baicalensis with distinct anti-inflammatory and anticancer activities.
Luteolin 7-O-glucoside: This compound is similar in structure but has different biological activities and solubility properties.
This compound is unique due to its specific glucoside linkage at the 6-O position, which influences its solubility, bioavailability, and pharmacological effects .
Biological Activity
Baicalein 6-O-glucoside (BG) is a glycosylated derivative of baicalein, a flavonoid primarily derived from the roots of Scutellaria baicalensis, a plant widely used in traditional Chinese medicine. This article explores the biological activities of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
This compound is synthesized through the glycosylation of baicalein, which enhances its solubility and stability compared to its aglycone counterpart. A study reported that BG was 26.3 times more soluble than baicalein and demonstrated high stability in various biological media, including buffered solutions and cell culture environments . The synthesis process involves using sucrose and the enzyme amylosucrase derived from Deinococcus geothermalis to facilitate transglycosylation.
Anti-Inflammatory Effects
This compound exhibits significant anti-inflammatory properties. Research has shown that BG effectively reduces nitric oxide production in RAW 264.7 macrophages stimulated with lipopolysaccharide (LPS), a common inflammatory agent. This effect is mediated through the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in cellular defense against oxidative stress and inflammation .
Antioxidant Activity
The antioxidant capacity of this compound is notable, as it can scavenge reactive oxygen species (ROS) and protect cells from oxidative damage. This property is attributed to its ability to induce Nrf2-dependent gene expression, which enhances the cellular antioxidant response . In comparative studies, BG demonstrated antioxidant activity comparable to that of baicalin, another important flavonoid derived from the same plant .
Anticancer Potential
This compound has shown promise as an anticancer agent. It induces apoptosis in cancer cells through ROS generation and modulation of mitochondrial pathways. For instance, in studies involving breast cancer cells, BG was found to trigger mitochondrial stress leading to increased caspase-3 activity, a key marker of apoptosis . Furthermore, it has been shown to inhibit cell proliferation and metastasis by interfering with signaling pathways associated with cancer progression .
Case Studies and Research Findings
- Cellular Uptake and Metabolism : Studies utilizing confocal microscopy revealed that BG is gradually converted to baicalein within cells, indicating that glycosylation not only enhances bioavailability but also facilitates metabolic conversion .
- Animal Studies : In animal models, baicalein derivatives have been shown to exhibit rapid absorption and systemic exposure, suggesting that BG could be effective in vivo for therapeutic applications .
- Clinical Implications : Given its diverse biological activities, this compound may serve as a potential candidate for treating conditions such as inflammation-related diseases and various cancers. Its ability to cross the blood-brain barrier also opens avenues for neurological applications .
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. How is Baicalein 6-O-glucoside structurally characterized, and what analytical methods are recommended for its identification?
this compound (C21H20O10, MW 432.4) is a flavonoid glycoside characterized by a glucose moiety attached to the 6-hydroxy group of baicalein. Structural elucidation typically employs:
- Nuclear Magnetic Resonance (NMR) for resolving hydroxyl and glycosidic linkage positions.
- High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) for purity assessment and quantification .
- UV-Vis spectroscopy to confirm flavonoid absorption patterns (e.g., 270–280 nm for the aglycone backbone) .
Q. What are the optimal storage conditions for this compound to ensure stability in experimental settings?
The compound should be stored in airtight, light-protected glass vials at 2–8°C to prevent hydrolysis of the glycosidic bond and oxidative degradation. Lyophilized forms are preferred for long-term stability .
Q. Which methodologies are effective for detecting this compound in plant extracts or biological matrices?
- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) enables sensitive quantification in complex matrices like cell lysates or herbal extracts.
- Thin-Layer Chromatography (TLC) with vanillin-sulfuric acid staining can preliminarily identify glycosides based on Rf values and colorimetric reactions .
Advanced Research Questions
Q. How does the 6-O-glucoside moiety influence Baicalein’s molecular interactions with target proteins?
Molecular docking studies reveal that the glucoside group alters binding affinities by introducing steric hindrance or forming hydrogen bonds. For example:
- This compound interacts with Leu352 (distance: 3.20 Å, energy: -1.98 kJ/mol) in certain cancer-related proteins, contrasting with baicalein’s stronger interactions at Tyr355 or Arg120 .
- Advanced simulations (e.g., molecular dynamics) are recommended to assess conformational stability and solvent effects on binding .
Q. What experimental designs are robust for evaluating this compound’s antioxidant mechanisms in cell culture models?
- Use CHO cell lines to measure ROS reduction via fluorescent probes (e.g., DCFH-DA), ensuring parallel controls for cell viability (e.g., Trypan Blue exclusion) .
- Dose-response curves (e.g., 10–100 μM) and time-lapsed monitoring (0–72 hours) are critical to distinguish acute toxicity from sustained antioxidant effects .
Q. How can researchers resolve contradictions in bioactivity data across studies (e.g., pro-oxidant vs. antioxidant effects)?
- Context-dependent factors : Assess differences in cell types (e.g., cancer vs. normal), redox environments, and metabolite profiles (e.g., deglycosylation rates in vivo).
- Method standardization : Ensure consistent protocols for compound solubilization (e.g., DMSO concentration ≤0.1%) and ROS detection assays .
Q. What strategies are effective for studying the biosynthesis of this compound in plant systems?
- Gene knockout/overexpression : Target UDP-glucosyltransferases (UGTs) in model plants (e.g., Ipomoea nil) to validate enzymatic specificity for the 6-OH position .
- Isotopic labeling : Track glucose incorporation using -labeled precursors in tissue cultures .
Q. How should researchers design experiments to assess the compound’s pharmacokinetics and metabolite profiling?
- In vitro models : Simulate intestinal absorption with Caco-2 cell monolayers and phase I/II metabolism using liver microsomes.
- LC-MS-based metabolomics : Identify major metabolites (e.g., deglycosylated baicalein) and quantify bioavailability in plasma .
Q. Methodological Best Practices
- Reproducibility : Follow guidelines for detailed experimental reporting, including solvent systems, instrument parameters, and statistical analyses (e.g., ANOVA with post-hoc tests) .
- Data presentation : Use tables to compare binding energies (e.g., docking results ) and figures to illustrate dose-dependent effects (e.g., ROS reduction curves ).
- Critical evaluation : Address limitations such as sample purity (≥95% by HPLC) and potential off-target interactions in mechanistic studies .
Properties
IUPAC Name |
5,7-dihydroxy-2-phenyl-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O10/c22-8-14-16(25)18(27)19(28)21(30-14)31-20-11(24)7-13-15(17(20)26)10(23)6-12(29-13)9-4-2-1-3-5-9/h1-7,14,16,18-19,21-22,24-28H,8H2/t14-,16-,18+,19-,21+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTYYPLMAODUDGW-QOUKUZOOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C(=C3O)OC4C(C(C(C(O4)CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C(=C3O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20498465 | |
Record name | 5,7-Dihydroxy-2-phenyl-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20498465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28279-72-3 | |
Record name | Baicalein 6-O-β-D-glucopyranoside | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=28279-72-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5,7-Dihydroxy-2-phenyl-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20498465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Feasible Synthetic Routes
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